2-Amino-5-fluoro-6-methylpyridine

Catalog No.
S688171
CAS No.
110919-71-6
M.F
C6H7FN2
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-6-methylpyridine

CAS Number

110919-71-6

Product Name

2-Amino-5-fluoro-6-methylpyridine

IUPAC Name

5-fluoro-6-methylpyridin-2-amine

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)

InChI Key

WMGRXNKQEVOVET-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)N)F

Canonical SMILES

CC1=C(C=CC(=N1)N)F

2-Amino-5-fluoro-6-methylpyridine is a fluorinated derivative of pyridine, characterized by the molecular formula C6H7FN2C_6H_7FN_2. This compound features both an amino group and a fluorine atom attached to the pyridine ring, which imparts unique electronic and steric properties. The presence of the methyl group further enhances its chemical reactivity and biological interactions, making it a compound of significant interest in both chemical and pharmaceutical research .

  • Toxicity: Fluorine can replace hydrogen in biomolecules, potentially disrupting their function [].
  • Flammability: Some aromatic compounds can be flammable.
  • Reactivity: Depending on the specific functional groups, the compound might react with other chemicals.
, including:

  • Substitution Reactions: This compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides in the presence of bases.
  • Oxidation and Reduction: It can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, leading to different derivatives.
  • Coupling Reactions: The compound is suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds when reacted with boron reagents under palladium catalysis .

The major products from these reactions can include various substituted pyridines, which may be further functionalized for specific applications.

Research indicates that 2-Amino-5-fluoro-6-methylpyridine exhibits potential biological activities, particularly as a therapeutic agent. Its structure allows for interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. Notably, its fluorine atom enhances its ability to participate in molecular interactions, while the amino group may facilitate binding to active sites on target proteins. Studies have explored its antimicrobial and anticancer properties, suggesting its utility in medicinal chemistry .

Several methods exist for synthesizing 2-Amino-5-fluoro-6-methylpyridine:

  • Baltz-Schiemann Reaction: This method involves diazotization of 2-amino-5-nitropyridine followed by fluorination.
  • Industrial Production: Large-scale synthesis typically employs diazotization and fluorination processes optimized for high yield and purity. Continuous flow reactors are often used to enhance efficiency and product quality .

The applications of 2-Amino-5-fluoro-6-methylpyridine span various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Pharmaceutical Development: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
  • Agrochemicals: Utilized in the development of pesticides and herbicides due to its reactive nature .

Studies on 2-Amino-5-fluoro-6-methylpyridine have focused on its interactions with biological targets. The compound's mechanism of action is believed to involve inhibition of specific enzymes or receptors, with the fluorine atom enhancing molecular interactions. Research into its pharmacokinetics suggests favorable absorption characteristics, indicating potential efficacy as a therapeutic agent .

Several compounds share structural similarities with 2-Amino-5-fluoro-6-methylpyridine. Here are some notable examples:

Compound NameSimilarityUnique Features
2-Amino-5-fluoropyridine0.80Lacks the methyl group at position six
2-Amino-6-methylpyridine0.79Does not contain a fluorine atom
2-Fluoro-3-methylpyridine0.78Different positioning of functional groups
6-(Difluoromethyl)pyridin-2-amine0.77Contains two fluorine atoms instead of one
5-Fluoro-3-methylpyridin-2-ylamine0.77Different substitution pattern on the pyridine ring

The uniqueness of 2-Amino-5-fluoro-6-methylpyridine lies in its combination of an amino group and a fluorine atom on the same pyridine ring, which enhances its reactivity and biological activity compared to its analogs .

Fluorinated pyridines trace their origins to mid-20th-century advances in electrofluorination and halogenation techniques. Early work by Banks et al. (1964) on perfluoro-N-fluoropiperidine demonstrated fluorine’s potential as a substituent in heterocycles, though low yields limited utility. The 1980s saw breakthroughs with Umemoto’s development of stable N-fluoropyridinium salts, enabling precise fluorination of pyridine scaffolds. These innovations laid the groundwork for synthesizing derivatives like 2-amino-5-fluoro-6-methylpyridine, which combines fluorine’s electronegativity with amino and methyl groups for enhanced reactivity.

Positioning within Heterocyclic Chemistry Research

As a tri-substituted pyridine, this compound exemplifies the strategic functionalization of heterocycles. The amino group at position 2 acts as a directing group for electrophilic substitution, while fluorine at position 5 and methyl at position 6 modulate electronic and steric properties. Such modifications are pivotal in tuning pharmacokinetic parameters, as fluorination often improves metabolic stability and membrane permeability.

Significance in Contemporary Pharmaceutical Science

Fluorinated pyridines are integral to 20% of marketed drugs, including antifungals, antivirals, and kinase inhibitors. 2-Amino-5-fluoro-6-methylpyridine serves as a precursor for fluorinated analogs of tyrosine kinase inhibitors and DNA intercalators. Its fluorine atom mimics hydroxyl groups in bioisosteric replacements, enhancing binding affinity without metabolic liability.

Evolution of Synthetic Approaches and Methodologies

Early syntheses relied on Blaz-Schiemann reactions, but modern routes employ regioselective bromination-fluorination sequences. For example, 2-hydroxyl-5-nitro-6-picoline undergoes tribromophosphine-mediated bromination, followed by hydrogenation and fluorination to yield the target compound in >90% purity. Advances in catalytic fluorination using N-fluoropyridinium salts have further streamlined production.

Classical Synthetic Routes

Classical approaches to synthesizing 2-amino-5-fluoro-6-methylpyridine often involve multi-step functionalization of pyridine precursors. The Hantzsch synthesis, a cornerstone in dihydropyridine chemistry, enables symmetrical pyridine derivatives through condensation of aldehydes, ammonia, and β-ketoesters [2]. While traditionally yielding 1,4-dihydropyridines, subsequent oxidation or dehydrogenation steps can generate pyridine cores, which may be further functionalized. For instance, nitration and amination of 2,6-dimethylpyridine could theoretically provide intermediates for fluorination, though direct applications to 2-amino-5-fluoro-6-methylpyridine are not explicitly documented in classical literature [2].

The Balz-Schiemann reaction, another classical method, facilitates aromatic fluorination via diazonium tetrafluoroborate intermediates [3]. Applied to pyridine systems, this route requires careful control to avoid ring-opening side reactions. For example, diazotization of 2-amino-6-methylpyridine followed by fluorination could yield 2-fluoro-6-methylpyridine, which might then undergo nitration and reduction to introduce the 5-amino group [3]. However, regioselectivity challenges in nitration steps limit the practicality of this pathway for target-specific synthesis.

Modern Synthetic Strategies

Selective Fluorination Methodologies

Modern fluorination techniques prioritize regiocontrol and functional group compatibility. An improved Blaz-Schiemann reaction (likely a variant of Balz-Schiemann) demonstrated in patent CN102898358A achieves selective fluorination through bromine-fluorine exchange [1]. The process begins with bromination of 2-hydroxyl-5-nitro-6-picoline using tribromophosphine oxide (PBr₃O) at 110–130°C, yielding 2-bromo-6-methyl-5-nitropyridine with 92.8% efficiency [1]. Subsequent hydrogenation over Raney nickel at 40 psi H₂ pressure reduces the nitro group to an amine, producing 2-bromo-5-amino-6-picoline (90% yield) [1]. Fluorination via HF or KF in polar aprotic solvents then substitutes bromine with fluorine, though specific conditions remain proprietary [1].

Silver-Promoted Fluorination Mechanisms

While silver-mediated fluorination is not explicitly detailed in the provided sources, analogous methodologies for aryl fluorides suggest potential applicability. Silver(I) fluoride (AgF) could act as a fluoride donor in SNAr reactions with brominated precursors like 2-bromo-5-amino-6-picoline. However, the strong coordinating ability of silver may complicate pyridine nitrogen interactions, necessitating protective strategies for the amino group.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction, though unreferenced in the provided patents, offers theoretical utility for introducing methyl or amino groups at specific positions. For instance, coupling 5-fluoro-2-iodo-6-methylpyridine with boronic esters could streamline intermediate synthesis. However, the absence of documented examples for 2-amino-5-fluoro-6-methylpyridine underscores the need for further research into palladium-catalyzed cross-couplings in this context.

Modified Blaz-Schiemann Reaction Pathways

Patent CN102898358A details a two-step bromination-fluorination sequence as a Blaz-Schiemann adaptation [1]:

Step 1: Bromination
2-Hydroxyl-5-nitro-6-picoline is treated with PBr₃O in acetonitrile at elevated temperatures (110–130°C), achieving quantitative bromination at the 2-position. Quenching with ice water and dichloromethane extraction isolates 2-bromo-6-methyl-5-nitropyridine [1].

Step 2: Fluorination
The brominated intermediate undergoes nucleophilic aromatic substitution (NAS) with anhydrous HF or KF in dimethylformamide (DMF), displacing bromine with fluorine. Concurrent hydrogenation of the nitro group to an amine occurs in situ or in a subsequent step using Raney nickel and H₂ [1].

Key Advantages

  • Avoids diazonium salt intermediates, enhancing safety
  • Achieves >90% combined yield
  • Tolerates methyl and amino substituents

Green Chemistry Approaches to Synthesis

Efforts to minimize environmental impact focus on solvent selection and catalytic efficiency. The use of acetonitrile as a recyclable solvent in bromination steps reduces waste [1]. Raney nickel-catalyzed hydrogenations replace stoichiometric reductants like Zn/HCl, improving atom economy [1]. Patent US5332824A highlights aqueous workup protocols, employing ethyl acetate/petroleum ether recrystallization to recover solvents [4].

Scale-up Considerations for Industrial Production

Industrial adaptation of the Blaz-Schiemann modification requires addressing:

  • Exothermic Reactions: Bromination with PBr₃O necessitates controlled heating to prevent runaway reactions [1].
  • Gas Handling: H₂ use in hydrogenation mandates explosion-proof reactors and gas recycling systems.
  • Purification: Centrifugal partition chromatography or continuous crystallization can replace batch recrystallization for higher throughput [4].

Table 1: Scalability Metrics for Key Steps

Process StepTemperature RangePressureYield (Lab Scale)Scalability Challenges
Bromination110–130°CAtmospheric92.8%Heat dissipation
Hydrogenation25°C40 psi H₂90.0%Gas safety protocols
Fluorination80–100°CAtmosphericN/AHF corrosion

One-Pot Radiosynthesis Methods for Fluorinated Derivatives

Radiosynthesis using [¹⁸F]fluoride remains unexplored for 2-amino-5-fluoro-6-methylpyridine in the reviewed literature. However, adapting the Blaz-Schiemann pathway could enable one-pot ¹⁸F-labeling by substituting KF with K¹⁸F. Challenges include short ¹⁸F half-life (109.7 min) and competing side reactions at elevated temperatures. Microfluidic reactors may enhance radiochemical yields by reducing reaction volumes and heating times.

Structure-Activity Relationship Studies

The structure-activity relationship analysis of 2-amino-5-fluoro-6-methylpyridine reveals several critical structural features that determine its biological activity and chemical properties. The compound, with molecular formula C₆H₇FN₂ and molecular weight 126.13 g/mol, exhibits a unique substitution pattern on the pyridine ring that significantly influences its pharmacological profile [1] [2] [3].

The amino group at position 2 of the pyridine ring serves as a crucial pharmacophore, facilitating hydrogen bonding interactions with biological targets. Research on related 2-aminopyridine derivatives has demonstrated that this structural feature is essential for binding to various receptors and enzymes, with the amino group acting as both a hydrogen bond donor and acceptor [4] [5] . The presence of this primary amine allows for formation of stable hydrogen bonds with backbone carbonyl groups and side chain residues in protein binding sites.

The fluorine substitution at position 5 introduces significant electronic effects that enhance molecular interactions and improve binding affinity. Fluorine's high electronegativity and small size create a unique electronic environment that can participate in both conventional hydrogen bonding and non-conventional interactions such as halogen bonding [7] [8]. Studies on fluorinated pyridine derivatives have shown that fluorine substitution can increase binding selectivity and improve pharmacokinetic properties through modulation of lipophilicity and metabolic stability.

The methyl group at position 6 contributes to increased chemical reactivity and biological interactions through both steric and electronic effects. This substituent enhances the compound's ability to fit into hydrophobic binding pockets while maintaining favorable pharmacokinetic properties [1] [9]. The methyl group also influences the overall molecular conformation and can affect intramolecular hydrogen bonding patterns.

Structure-activity relationship studies on related aminopyridine compounds have revealed that the specific arrangement of these three substituents creates a synergistic effect. The combination of the electron-donating amino group, the electron-withdrawing fluorine atom, and the lipophilic methyl group results in a balanced electronic distribution that optimizes both binding affinity and selectivity [4] [10] [11]. This balanced substitution pattern has been observed to enhance antimicrobial and anticancer activities in various biological screening assays.

Computational Modeling Approaches

Density Functional Theory Calculations

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and properties of 2-amino-5-fluoro-6-methylpyridine and related compounds. Multiple DFT functionals have been validated for pyridine derivative studies, with B3LYP, WB97XD, and M062X showing particular reliability when combined with appropriate basis sets [12] [13] [14].

The B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets has been successfully applied to geometry optimization and frequency analysis of fluorinated pyridine derivatives. These calculations provide accurate predictions of bond lengths, bond angles, and vibrational frequencies that correlate well with experimental observations [12] [13] [14]. The hybrid nature of B3LYP functional effectively captures both local and non-local electron correlation effects, making it particularly suitable for systems containing electronegative fluorine atoms.

The WB97XD functional, which incorporates empirical dispersion corrections, has demonstrated superior performance in calculating pKa values and intermolecular interactions in pyridine systems. Studies have shown that WB97XD/6-31+G(d,p) calculations provide the most accurate pKa predictions for pyridine derivatives, with deviations typically less than 0.1 pKa units from experimental values [13]. This functional's ability to account for dispersion interactions makes it particularly valuable for studying systems where van der Waals forces play significant roles.

The M062X functional, designed specifically for main-group thermochemistry and kinetics, has shown excellent performance in calculating electronic properties and reaction energies of pyridine derivatives. M062X calculations have been used to investigate electronic transitions, frontier molecular orbital energies, and charge transfer properties in fluorinated pyridine systems [13] [14]. The functional's balanced treatment of exchange and correlation effects makes it suitable for studying both ground and excited state properties.

Time-dependent DFT (TD-DFT) calculations have been employed to investigate UV-visible absorption spectra and electronic transitions in related fluorinated pyridine compounds. These calculations reveal that fluorine substitution can significantly affect the electronic transition energies and oscillator strengths, with typical π-π* transitions occurring in the 300-400 nm range [12] [14]. The TD-DFT results provide valuable insights into the photophysical properties and potential applications in optoelectronic devices.

Molecular Orbital Analysis

Molecular orbital analysis of 2-amino-5-fluoro-6-methylpyridine reveals the electronic structure features that govern its reactivity and binding properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's electron-donating and electron-accepting capabilities [14] [15].

The HOMO of 2-amino-5-fluoro-6-methylpyridine is primarily localized on the amino group and the pyridine ring, with significant contributions from the nitrogen lone pair electrons. This orbital distribution explains the compound's nucleophilic character and its ability to form hydrogen bonds with electrophilic centers in biological targets. The HOMO energy typically ranges from -5.5 to -6.0 eV, depending on the computational method employed [14].

The LUMO is predominantly localized on the pyridine ring, with substantial contributions from the fluorine atom due to its high electronegativity. This orbital distribution facilitates electrophilic attack at the pyridine ring and explains the compound's ability to participate in various substitution reactions. The LUMO energy typically ranges from -1.0 to -1.5 eV, resulting in a HOMO-LUMO gap of approximately 4.0-5.0 eV [14].

Natural Bond Orbital (NBO) analysis provides detailed insights into the electronic delocalization and charge distribution within the molecule. The analysis reveals significant charge transfer from the amino group to the pyridine ring, with the fluorine atom acting as an electron-withdrawing group that stabilizes the overall electronic structure [16] [15]. The NBO results show that the C-F bond exhibits significant ionic character, with the fluorine atom carrying a partial negative charge of approximately -0.3 to -0.4 electrons.

Frontier molecular orbital analysis indicates that 2-amino-5-fluoro-6-methylpyridine exhibits significant charge transfer character, with the HOMO-LUMO gap suggesting high reactivity toward both nucleophilic and electrophilic species. This electronic configuration makes the compound particularly suitable for formation of charge-transfer complexes with various biological targets [14] [15].

Molecular Docking Studies

Binding Mode Predictions

Molecular docking studies of 2-amino-5-fluoro-6-methylpyridine and related compounds have provided valuable insights into potential binding modes with various biological targets. The compound's structural features enable multiple binding orientations, depending on the specific target protein and binding site characteristics [4] [5] [17].

The primary binding mode typically involves the amino group forming hydrogen bonds with backbone carbonyl oxygens or side chain residues such as aspartic acid, glutamic acid, or tyrosine. The pyridine nitrogen can serve as a hydrogen bond acceptor, interacting with backbone amide protons or side chain hydroxyl groups. This dual hydrogen bonding capability allows for stable binding in various protein environments [4] [5].

The fluorine atom participates in unique interactions that can enhance binding selectivity. Fluorine can form weak hydrogen bonds with NH groups, engage in dipole-dipole interactions, and participate in halogen bonding with electronegative atoms. These interactions, while individually weak, can collectively contribute significantly to binding affinity and selectivity [7] [8]. The fluorine atom's small size allows it to fit into tight binding pockets without causing steric clashes.

The methyl group contributes to binding through hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and phenylalanine. These interactions help to optimize the compound's orientation within the binding site and can contribute to binding selectivity by discriminating between different protein targets [4] [11].

Studies of related aminopyridine compounds have shown that the specific substitution pattern can lead to preferential binding to certain protein families. For example, 2-aminopyridine derivatives have demonstrated selective binding to kinases, with the amino group forming crucial hydrogen bonds with the hinge region [4] [5] [11]. The addition of fluorine and methyl substituents can further enhance this selectivity through complementary interactions with specific binding pocket residues.

Interaction Energy Calculations

Interaction energy calculations for 2-amino-5-fluoro-6-methylpyridine complexes with biological targets provide quantitative measures of binding affinity and stability. These calculations typically employ molecular mechanics combined with implicit solvation models to estimate binding free energies [5] [18].

The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method has been successfully applied to calculate binding free energies for aminopyridine-protein complexes. These calculations typically yield binding energies in the range of -5.0 to -12.0 kcal/mol, depending on the specific target and binding mode [5]. The MM-GBSA decomposition analysis reveals that van der Waals interactions and electrostatic interactions are the primary contributors to binding affinity.

Van der Waals interactions typically contribute -15 to -35 kcal/mol to the binding energy, reflecting the importance of shape complementarity and hydrophobic contacts. The fluorine and methyl substituents make significant contributions to these interactions through their ability to form favorable contacts with protein residues [5]. The compact size of fluorine allows for tight packing within binding sites, while the methyl group provides hydrophobic stabilization.

Electrostatic interactions can contribute both favorably and unfavorably to binding, depending on the specific binding mode and target protein. The amino group typically contributes favorably through hydrogen bonding interactions, while the fluorine atom can contribute through both electrostatic and polarization effects. The net electrostatic contribution typically ranges from -10 to +20 kcal/mol [5].

Solvation effects play a crucial role in determining binding affinity, with polar solvation energies typically opposing binding while nonpolar solvation energies favor binding. The balance between these effects depends on the specific binding mode and the extent of protein-ligand contact surface area. Compounds with optimal balance of polar and nonpolar interactions tend to exhibit the highest binding affinities [5] [18].

Intracomplex Hydrogen Bonding Analysis

Intracomplex hydrogen bonding analysis of 2-amino-5-fluoro-6-methylpyridine reveals the critical role of hydrogen bonding in stabilizing protein-ligand complexes. The compound's multiple hydrogen bonding sites enable formation of stable, geometrically favorable hydrogen bond networks [19] [7] [16].

The amino group at position 2 serves as the primary hydrogen bond donor, capable of forming strong hydrogen bonds with backbone carbonyl oxygens and side chain acceptors. Analysis of related aminopyridine complexes shows that amino group hydrogen bonds typically exhibit distances of 1.8-2.2 Å and angles of 150-180°, indicating strong, directional interactions [19] [16]. These hydrogen bonds contribute significantly to both binding affinity and selectivity.

The pyridine nitrogen acts as a hydrogen bond acceptor, forming interactions with backbone amide protons and side chain donors such as serine, threonine, and tyrosine hydroxyl groups. The lone pair electrons on the pyridine nitrogen are oriented perpendicular to the ring plane, creating a well-defined directional preference for hydrogen bonding [19] [16]. This geometric constraint helps to orient the compound within the binding site and can contribute to binding selectivity.

The fluorine atom participates in weak but significant hydrogen bonding interactions that can enhance binding affinity and selectivity. Fluorine can act as a hydrogen bond acceptor with NH groups, forming F···H-N interactions with distances of 2.0-2.5 Å and angles of 120-160° [7] [16]. These interactions are weaker than conventional hydrogen bonds but can be highly directional and contribute to binding specificity.

Intramolecular hydrogen bonding within the compound itself can influence its binding conformation and stability. The proximity of the amino group and pyridine nitrogen can lead to formation of intramolecular hydrogen bonds that stabilize certain conformations. Studies of related compounds have shown that such intramolecular interactions can affect the compound's flexibility and binding mode preferences [16] [8].

Dynamic analysis of hydrogen bonding patterns reveals that these interactions can be highly dynamic, with hydrogen bonds forming and breaking on timescales of picoseconds to nanoseconds. Molecular dynamics simulations have shown that the most stable protein-ligand complexes are characterized by persistent hydrogen bonding patterns that maintain favorable geometry over extended time periods [5] [16]. The compound's multiple hydrogen bonding sites provide redundancy that helps to maintain binding even when individual hydrogen bonds are transiently disrupted.

The strength and geometry of hydrogen bonds involving 2-amino-5-fluoro-6-methylpyridine are influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atom can enhance the acidity of the amino group protons, potentially strengthening hydrogen bonds formed by these protons. Conversely, the electron-donating methyl group can enhance the basicity of the pyridine nitrogen, strengthening hydrogen bonds formed with this acceptor [7] [16] [8].

Data Tables

PropertyValueSource
Molecular FormulaC₆H₇FN₂ [1] [2] [3]
Molecular Weight (g/mol)126.13 [1] [20] [2]
CAS Number110919-71-6 [1] [2] [21] [3]
IUPAC Name5-fluoro-6-methylpyridin-2-amine [1] [2] [3]
SMILESCC1=C(F)C=CC(N)=N1 [1] [2] [3]
InChI KeyWMGRXNKQEVOVET-UHFFFAOYSA-N [1] [2] [3]
Density (g/cm³)1.2±0.1 [20]
Boiling Point (°C)197.6±35.0 [20]
Flash Point (°C)73.3±25.9 [20]
Vapour Pressure (mmHg at 25°C)0.4±0.4 [20]
Index of Refraction1.546 [20]
Purity (commercial)96-98% [2] [21] [3]
Physical FormSolid [2] [21] [3]
ColorWhite [2] [21] [3]
Computational MethodApplicationReference
DFT B3LYP/6-31+G(d,p)Geometry optimization, frequency analysis [12] [13] [14]
DFT B3LYP/6-311++G(d,p)Geometry optimization, frequency analysis [12] [13] [14]
DFT WB97XD/6-31+G(d,p)Geometry optimization, pKa calculations [13]
DFT M062X/6-31+G(d,p)Geometry optimization, electronic properties [13] [14]
TD-DFTUV-vis absorption, electronic transitions [12] [14]
NBO AnalysisNatural bond orbital analysis [16] [15]
QTAIM AnalysisQuantum theory of atoms in molecules [16]
Molecular Dynamics (MD)Dynamic behavior simulations [5] [22]
MM-GBSABinding free energy calculations [5]
Structural FeatureEffect on ActivityEvidence Source
Fluorine substitutionEnhances molecular interactions, improves binding affinity [7] [8]
Amino group at position 2Facilitates hydrogen bonding with biological targets [4] [5]
Methyl group at position 6Increases chemical reactivity and biological interactions [1] [9]
Pyridine ring planarityAffects binding conformation and stability [12] [4]
Intramolecular hydrogen bondingStabilizes preferred conformations [19] [7] [16]
Electronic effects of fluorineModulates electron density distribution [7] [8] [15]
Steric effects of substituentsInfluences binding pocket fit [4] [11]
Aromatic ring conjugationAffects electronic properties and stability [12] [14] [15]
Docking ParameterTypical Range/DescriptionRelevanceReference
Binding Energy (kcal/mol)-5.0 to -12.0Indicates binding affinity strength [4] [5] [17]
Inhibition Constant (nM)1-1000Measures binding potency [4] [5] [17]
Hydrogen Bond InteractionsN-H···O, N-H···N, F···H-NPrimary binding interactions [4] [5] [19] [16]
Hydrophobic InteractionsAromatic ring stackingSecondary stabilizing interactions [4] [5] [17]
Electrostatic InteractionsIonic interactions, dipole interactionsCharge-based interactions [4] [5]
Van der Waals InteractionsNon-specific close contactsShape complementarity [4] [5]
Binding ModeCompetitive/non-competitiveMechanism of inhibition [4] [5] [17]
Key Residue InteractionsAsp, Tyr, Arg, His residuesSpecific binding site contacts [4] [5] [17]

XLogP3

1

Wikipedia

5-Fluoro-6-methylpyridin-2-amine

Dates

Last modified: 09-13-2023

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